molecular formula C15H14O2 B184431 4-Methylphenyl 3-methylbenzoate CAS No. 21121-94-8

4-Methylphenyl 3-methylbenzoate

Cat. No.: B184431
CAS No.: 21121-94-8
M. Wt: 226.27 g/mol
InChI Key: BLVGONGAAFCSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl 3-methylbenzoate is an aromatic ester comprising a 4-methylphenyl group esterified to 3-methylbenzoic acid. This compound is structurally characterized by a methyl substituent at the para position of the phenyl ring and a meta-methyl group on the benzoate moiety. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 242.27 g/mol (estimated from analogs in ).

Properties

CAS No.

21121-94-8

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(4-methylphenyl) 3-methylbenzoate

InChI

InChI=1S/C15H14O2/c1-11-6-8-14(9-7-11)17-15(16)13-5-3-4-12(2)10-13/h3-10H,1-2H3

InChI Key

BLVGONGAAFCSAF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C

Other CAS No.

21121-94-8

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents (Phenyl/Benzoate) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4-Methylphenyl 3-methylbenzoate 4-methylphenyl, 3-methyl 242.27 N/A (hypothetical: ester-based drug intermediate) Inference
3-Methylphenyl 4-methoxybenzoate 3-methylphenyl, 4-methoxy ~242.27 Potential solubility modulation
Methyl 3-methylbenzoate Methyl, 3-methyl 150.17 Volatile ester; synthetic intermediate
4-Acetylphenyl 3-methylbenzoate 4-acetylphenyl, 3-methyl 282.30 Antioxidant/antityrosinase activities
Methyl 4-fluoro-3-(4-methylphenyl)benzoate 4-fluoro, 4-methylphenyl 244.26 Fluorinated analog (enhanced bioactivity)
Key Observations:

Substituent Position and Polarity: The 4-methylphenyl group in the target compound increases hydrophobicity compared to smaller esters like methyl 3-methylbenzoate, which may influence solubility and bioavailability .

Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (in Methyl 4-fluoro-3-(4-methylphenyl)benzoate) is electron-withdrawing, which can enhance metabolic stability and binding affinity in drug design . Acetyl groups (e.g., 4-acetylphenyl 3-methylbenzoate) may confer antioxidant properties, as seen in related acetophenone derivatives .

Physical Properties and Stability

  • Melting Points and Solubility :
    • Methyl esters (e.g., methyl 3-methylbenzoate) typically have lower melting points and higher volatility than phenyl esters due to reduced molecular weight .
    • 4-Methylphenyl esters are expected to be solids at room temperature, with solubility dependent on substituent polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.